molecular formula C15H21ClN2O2 B5787058 1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine

1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine

Cat. No. B5787058
M. Wt: 296.79 g/mol
InChI Key: YZJXPNHSZQZXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine, also known as ACEP or CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in vitro. However, further studies are needed to determine its toxicity in vivo. This compound has also been found to have a low binding affinity to human serum albumin, which may limit its effectiveness in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine is its ease of synthesis, which makes it a readily available compound for research purposes. However, its low binding affinity to human serum albumin may limit its effectiveness in vivo, and further studies are needed to determine its toxicity in vivo.

Future Directions

There are several potential future directions for 1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine research. One area of interest is the development of this compound-based anticancer drugs. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. This compound may also have potential applications in the development of new antibiotics. Overall, this compound shows great promise as a potential therapeutic agent, and further research is warranted to fully explore its potential.

Synthesis Methods

1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine can be synthesized by reacting 4-chloro-3-methylphenol with acetyl chloride to form 1-(4-chloro-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with 4-ethylpiperazine to produce this compound.

Scientific Research Applications

1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-3-17-6-8-18(9-7-17)15(19)11-20-13-4-5-14(16)12(2)10-13/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJXPNHSZQZXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.